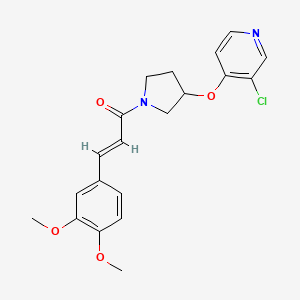
(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, also referred to as CAS Number 2035000-78-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure incorporates various functional groups known for their roles in pharmacological interactions, including a chloropyridine moiety and a pyrrolidine ring.
Chemical Structure and Properties
The molecular formula of the compound is C18H17ClN2O2 with a molecular weight of 328.8 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O2 |
| Molecular Weight | 328.8 g/mol |
| CAS Number | 2035000-78-1 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activities. For instance, heterocyclic compounds are often designed to target specific pathways involved in tumor growth and proliferation. The incorporation of a chloropyridine group may enhance the interaction with cellular targets involved in cancer progression.
The proposed mechanism involves the inhibition of key enzymes or receptors that facilitate cancer cell survival and proliferation. Initial findings suggest that this compound may interact with certain viral proteins or cellular receptors, which could elucidate its potential antiviral properties as well.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For example, one study reported that analogs with similar scaffolds effectively inhibited the growth of colon cancer cells by inducing apoptosis through the activation of caspase pathways .
In Vivo Studies
In vivo models have shown promising results where related compounds significantly reduced tumor size in xenograft models. These studies suggest that the compound may modulate key signaling pathways such as PI3K/Akt, which are crucial for cell survival and growth in tumors .
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of this compound. These derivatives have been screened for their biological activities, revealing a range of effects from anti-inflammatory to antimicrobial properties .
特性
IUPAC Name |
(E)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-25-18-5-3-14(11-19(18)26-2)4-6-20(24)23-10-8-15(13-23)27-17-7-9-22-12-16(17)21/h3-7,9,11-12,15H,8,10,13H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUCSLDOLUBDOD-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













